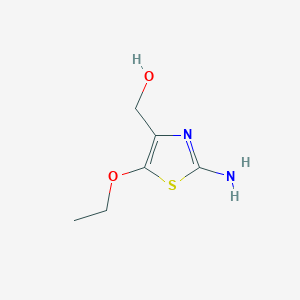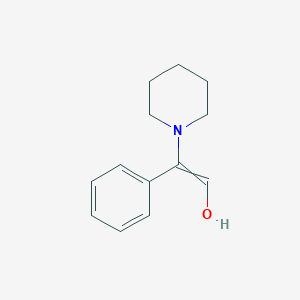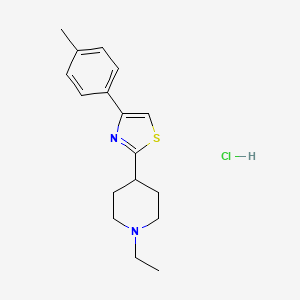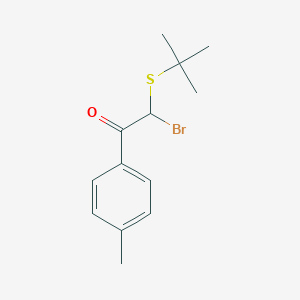![molecular formula C10H22Cl2O7P2 B14400422 Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate CAS No. 88406-08-0](/img/structure/B14400422.png)
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethyl phosphonate groups and two 2-chloroethoxy groups attached to a central phosphoryl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the diethyl phosphonate group . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the 2-chloroethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Bis(2-chloroethyl) phosphonate
- Diethyl (2-chloroethyl)phosphonate
Uniqueness
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical modifications .
Propiedades
Número CAS |
88406-08-0 |
|---|---|
Fórmula molecular |
C10H22Cl2O7P2 |
Peso molecular |
387.13 g/mol |
Nombre IUPAC |
bis(2-chloroethyl) 1-diethoxyphosphorylethyl phosphate |
InChI |
InChI=1S/C10H22Cl2O7P2/c1-4-15-20(13,16-5-2)10(3)19-21(14,17-8-6-11)18-9-7-12/h10H,4-9H2,1-3H3 |
Clave InChI |
GPWAPKOSSHOXHH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)OP(=O)(OCCCl)OCCCl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)






![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
